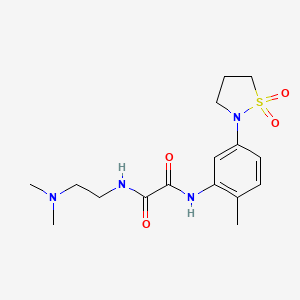

N1-(2-(dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Description

N1-(2-(Dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is an oxalamide derivative characterized by a central oxalyl bridge connecting two nitrogen atoms. The N1 position is substituted with a 2-(dimethylamino)ethyl group, while the N2 position features a 2-methylphenyl ring modified with a 1,1-dioxidoisothiazolidin-2-yl moiety. Its molecular formula is C21H25N3O5S (molecular weight: 431.5), as reported in structurally similar analogues . Key functional groups include:

- Oxalamide core: Provides rigidity and hydrogen-bonding capacity.

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-12-5-6-13(20-8-4-10-25(20,23)24)11-14(12)18-16(22)15(21)17-7-9-19(2)3/h5-6,11H,4,7-10H2,1-3H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMMKSZAYKGCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(2-(dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, commonly referred to by its chemical structure and CAS number 3030-47-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylamino group, an isothiazolidine moiety, and an oxalamide linkage. The molecular formula is , with a molecular weight of approximately 302.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₃S |

| Molecular Weight | 302.37 g/mol |

| Solubility | Very soluble in water |

| Log P (Partition Coefficient) | Low |

| Bioavailability Score | 0.55 |

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. The presence of the isothiazolidine ring is particularly significant as it has been associated with enhanced activity against various bacterial strains.

Case Study:

In a study assessing the antimicrobial efficacy of oxalamides, derivatives similar to N1-(2-(dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential therapeutic applications in treating resistant bacterial infections .

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

In vitro studies show that at concentrations above 15 µM, significant cell death was observed in HeLa cells, suggesting its potential as an anticancer agent .

The proposed mechanism of action for N1-(2-(dimethylamino)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide involves:

- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication processes.

- Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Analogues of Oxalamide Derivatives

The following table compares the target compound with structurally related oxalamide derivatives from the literature:

Key Observations :

- Substituent Diversity: The target compound’s isothiazolidin-dioxide group distinguishes it from analogues with thiazole () or imidazolidinone () moieties. Sulfones are more polar and oxidation-resistant than sulfides or thioethers.

- Aromatic vs. Aliphatic Groups : Unlike the chlorophenyl () or methylthiophenyl () groups, the target’s 2-methylphenyl substitution balances lipophilicity and steric bulk.

Spectral Data

- IR Spectroscopy : The target’s isothiazolidin-dioxide group would exhibit strong S=O stretches (~1150–1300 cm⁻¹), absent in thiazole-based analogues (). The oxalamide carbonyls (~1650–1700 cm⁻¹) align with reported values for similar compounds .

- NMR: The dimethylaminoethyl group’s protons (δ ~2.2–2.5 ppm for N(CH3)2) and isothiazolidine protons (δ ~3.0–4.0 ppm) would differ from thiazole (δ ~7.0–8.0 ppm) or indole (δ ~6.5–7.5 ppm) signals in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.